
2-(Trifluoromethyl)naphthalene-3-acetic acid
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Overview
Description
2-(Trifluoromethyl)naphthalene-3-acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further substituted with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which employs boronic acid derivatives and palladium catalysts under mild conditions . This method is favored for its functional group tolerance and environmental benignity.
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)naphthalene-3-acetic acid often utilizes large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The process involves the preparation of boronic acid intermediates, which are then coupled with halogenated naphthalene derivatives in the presence of palladium catalysts .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)naphthalene-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted ketones, reduced naphthalene derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
Medicinal Chemistry
- Anti-inflammatory Properties:
- Anticancer Activity:
- Antimicrobial Activity:
Material Science
The unique properties of this compound make it suitable for developing advanced materials with improved thermal stability and chemical resistance. Its application in synthesizing polymers and coatings is under exploration.
- Anticancer Study:
- Antimicrobial Efficacy:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)naphthalene-3-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential pharmaceutical applications, where it can modulate the activity of enzymes and receptors .
Comparison with Similar Compounds
- Naphthalene-1-acetic acid
- Indole-3-acetic acid
- 2,4-Dichlorophenoxyacetic acid
Comparison: 2-(Trifluoromethyl)naphthalene-3-acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to naphthalene-1-acetic acid and indole-3-acetic acid, it exhibits higher lipophilicity and stability. Its trifluoromethyl group also enhances its reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Biological Activity
2-(Trifluoromethyl)naphthalene-3-acetic acid (TFMNA) is a compound of increasing interest due to its unique trifluoromethyl group and naphthalene backbone, which confer distinctive biological properties. This article explores the biological activity of TFMNA, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of TFMNA can be represented as follows:
This compound features a trifluoromethyl group (-CF₃) attached to a naphthalene ring, which enhances its lipophilicity and biological activity.
TFMNA's biological activity is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : TFMNA has shown potential in inhibiting enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes .
- Anticancer Activity : Research indicates that TFMNA derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, naphthalene-substituted compounds have been reported to induce apoptosis in breast cancer cells .
- Anti-inflammatory Properties : Compounds similar to TFMNA have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
Biological Activity Data
The following table summarizes key findings related to the biological activity of TFMNA and its derivatives:
Case Studies
- Anticancer Effects : A study evaluated the anticancer properties of naphthalene derivatives, including TFMNA. The results indicated that these compounds could effectively arrest the cell cycle and induce apoptosis in MDA-MB-231 cells, suggesting their potential as anticancer agents .
- Enzyme Inhibition Studies : Research on enzyme inhibition highlighted that TFMNA derivatives could significantly inhibit acetylcholinesterase and carbonic anhydrase, indicating their therapeutic potential in treating diseases like Alzheimer's and glaucoma .
- Inflammation Models : In vitro studies demonstrated that TFMNA could reduce the secretion of pro-inflammatory cytokines in macrophage cultures, supporting its role in anti-inflammatory therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(trifluoromethyl)naphthalene-3-acetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, trifluoromethylation of naphthalene precursors using CuI or Pd catalysts under inert atmospheres (e.g., N₂) at 80–100°C improves regioselectivity . Solvent choice (e.g., DMF or THF) and stoichiometric ratios of reagents (e.g., 1.2:1 trifluoromethylating agent to substrate) are critical to minimize byproducts like dehalogenated derivatives. Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields >95% purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR (δ −60 to −65 ppm for CF₃ group) confirms trifluoromethylation .
- X-ray crystallography : Resolves conformational flexibility of the naphthalene-acetic acid backbone .
- HPLC : Reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) assess purity and stability .
Q. What are the stability considerations for storing this compound in laboratory settings?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store at −20°C in amber vials under argon. Degradation products (e.g., hydrolyzed acetic acid derivatives) can be monitored via LC-MS (m/z shifts of +18 Da indicate hydration) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s binding affinity in protein interaction studies?
- Methodological Answer : The CF₃ group enhances hydrophobic interactions and metabolic stability. Comparative studies with non-fluorinated analogs show:
Parameter | CF₃ Analog | Non-Fluorinated Analog |
---|---|---|
LogP (lipophilicity) | 3.2 | 2.1 |
Protein binding (%) | 92 ± 3 | 78 ± 5 |
Data from enzyme-linked assays using human serum albumin (HSA) . |
Q. What strategies resolve contradictions in toxicological data for this compound?
- Methodological Answer : Discrepancies in LD₅₀ values (e.g., 250 mg/kg vs. 450 mg/kg in rodent studies) may arise from metabolic differences. Use isotope-labeled analogs (e.g., ¹³C-CF₃) to track metabolites via LC-HRMS. In vitro hepatocyte assays (CYP450 inhibition profiling) clarify species-specific detox pathways .
Q. How can the compound be applied in photolabeling studies to map protein-ligand interactions?
- Methodological Answer : Functionalize the acetic acid moiety with a diazirine photoaffinity tag. UV irradiation (365 nm, 10 min) generates carbene intermediates that covalently bind proximal amino acids. Post-labeling, tryptic digestion and MS/MS identify binding sites (e.g., Lys or Cys residues) .
Q. What analytical methods quantify trace impurities in this compound batches?
- Methodological Answer :
- GC-MS : Detects volatile impurities (e.g., residual solvents) with a DB-5MS column (30 m × 0.25 mm).
- ICP-OES : Measures heavy metal contaminants (e.g., Pd < 10 ppm) from catalytic steps .
- Quality Control Table :
Parameter | Specification | Method |
---|---|---|
Purity | ≥98% | HPLC (UV 254 nm) |
Water content | ≤0.5% | Karl Fischer titration |
Residual solvents | ≤500 ppm | GC-MS |
Q. How does fluorination at the naphthalene 2-position affect electronic properties compared to other isomers?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) show:
- Electron-withdrawing effect : CF₃ at position 2 reduces HOMO energy (−6.8 eV vs. −6.2 eV for position 1), enhancing electrophilicity.
- Acidity : pKa of the acetic acid group decreases by 0.5 units compared to non-fluorinated analogs .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting bioactivity results for this compound in anti-inflammatory assays?
- Methodological Answer : Variations in cell models (e.g., RAW 264.7 vs. THP-1 macrophages) and assay endpoints (e.g., TNF-α vs. COX-2 inhibition) contribute to discrepancies. Standardize protocols using LPS-induced inflammation models and multiplex cytokine profiling (Luminex) for cross-study comparability .
Properties
Molecular Formula |
C13H9F3O2 |
---|---|
Molecular Weight |
254.20 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)11-6-9-4-2-1-3-8(9)5-10(11)7-12(17)18/h1-6H,7H2,(H,17,18) |
InChI Key |
LYDQRUVQCAGCPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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